molecular formula C24H22ClNO2 B2613782 [4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone CAS No. 343374-91-4

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone

Cat. No.: B2613782
CAS No.: 343374-91-4
M. Wt: 391.9
InChI Key: IYXXVLJXXHMUGV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a methoxyphenyl group attached to a tetrahydropyrrol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrrol ring, followed by the introduction of the chlorophenyl, phenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, phenylating agents, and methoxylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use in synthesis and industrial applications.

    4-Chlorophenylacetic acid: Possesses anticancer properties and is used in therapeutic applications.

Uniqueness: What sets 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development.

Properties

IUPAC Name

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-28-21-9-5-6-18(14-21)24(27)23-16-26(20-7-3-2-4-8-20)15-22(23)17-10-12-19(25)13-11-17/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXVLJXXHMUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CN(CC2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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